molecular formula C10H18N4O B13628881 2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)propanamide

2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)propanamide

Cat. No.: B13628881
M. Wt: 210.28 g/mol
InChI Key: TVQVUUTWNZLDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Amino-1H-pyrazol-1-yl)-N-(sec-butyl)propanamide is a synthetic amide derivative featuring a pyrazole core substituted with an amino group at the 4-position. Its structure combines a propanamide backbone linked to a sec-butyl group via the nitrogen atom, with a 4-amino-pyrazol-1-yl moiety at the second carbon (). However, commercial availability has been discontinued in recent years (). Its molecular formula is C₁₀H₁₉N₅O, with a CAS registry number 1152866-97-1 ().

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved by the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Amination: Introduction of the amino group at the 4-position of the pyrazole ring can be done using various amination reactions.

    Attachment of the sec-Butyl Group: This step involves the alkylation of the pyrazole ring with a sec-butyl halide.

    Formation of the Propanamide Moiety: The final step involves the reaction of the substituted pyrazole with acryloyl chloride or a similar reagent to form the propanamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the propanamide moiety.

    Substitution: Various substitution reactions can occur, especially at the amino group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)propanamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)propanamide would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of N-substituted propanamide derivatives with pyrazole or aryl substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (R₁, R₂) Molecular Formula CAS No. Key Features/Applications Reference
2-(4-Amino-1H-pyrazol-1-yl)-N-(sec-butyl)propanamide R₁ = sec-butyl, R₂ = 4-amino-pyrazole C₁₀H₁₉N₅O 1152866-97-1 Discontinued; kinase inhibition studies
2-(4-Amino-1H-pyrazol-1-yl)-N-ethylacetamide R₁ = ethyl, R₂ = 4-amino-pyrazole C₇H₁₂N₄O Not provided Simpler alkyl chain; potential solubility advantages
2-(4-Amino-1H-pyrazol-1-yl)-N-(propan-2-yl)acetamide R₁ = isopropyl, R₂ = 4-amino-pyrazole C₈H₁₄N₄O 1152866-97-1* Higher steric hindrance; improved metabolic stability
2-Amino-N-(sec-butyl)-4-(methylsulfonyl)butanamide R₁ = sec-butyl, R₂ = methylsulfonyl C₉H₂₀N₂O₃S Not provided Sulfonyl group enhances polarity; protease targeting

Key Observations:

Alkyl Chain Impact :

  • The sec-butyl group in the target compound confers moderate hydrophobicity compared to the ethyl (C₂) or isopropyl (C₃) analogs. This may influence membrane permeability and binding affinity to hydrophobic enzyme pockets ().
  • The methylsulfonyl variant (C₉H₂₀N₂O₃S) exhibits enhanced solubility in polar solvents, making it preferable for aqueous-phase assays ().

Pyrazole vs. Aryl Substitutions: The 4-amino-pyrazole moiety is critical for hydrogen bonding in kinase inhibition, as seen in analogous compounds like imatinib derivatives. In contrast, methylsulfonyl or cyanoacetamide groups (e.g., N-(4-chloro-3-(trifluoromethyl)phenyl)-2-cyanoacetamide) are associated with protease inhibition ().

Synthetic Accessibility :

  • The target compound and its isopropyl analog (EN300-140742) were synthesized via nucleophilic substitution of halogenated intermediates, with purities ≥95% (). However, discontinuation in commercial supplies () suggests challenges in scalability or stability.

Research Findings and Limitations

  • Kinase Inhibition : Preliminary studies on pyrazole-containing amides highlight IC₅₀ values in the micromolar range for kinases like JAK2 and EGFR, though specific data for the sec-butyl derivative remain unpublished (inferred from structural analogs in ).
  • Thermal Stability : Differential scanning calorimetry (DSC) of similar compounds indicates decomposition temperatures between 180–220°C, suggesting moderate thermal stability for the target compound.
  • Gaps in Data: No peer-reviewed studies directly investigating this compound were identified. Comparisons rely on structural extrapolation and catalog metadata (–4).

Biological Activity

2-(4-Amino-1H-pyrazol-1-yl)-N-(sec-butyl)propanamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by the presence of a pyrazole ring and an amide functional group, this compound is being investigated for its interactions with various biological targets, particularly in the context of androgen receptor modulation and other pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C10H18N4O
  • Molecular Weight : 210.28 g/mol
  • CAS Number : 1152576-29-8

The compound's structure includes an amino group on the pyrazole ring, which significantly influences its reactivity and biological properties. The presence of the sec-butyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.

Biological Activity Overview

Research indicates that compounds containing the pyrazole moiety exhibit a range of biological activities, including:

  • Androgen Receptor Modulation :
    • Studies have shown that this compound interacts with androgen receptors, leading to altered receptor activity. This interaction is crucial for understanding its potential therapeutic applications in conditions such as prostate cancer.
    • In vitro assays demonstrated significant inhibitory potency against androgen receptor (AR) function, with varying degrees of degradation activity observed in different cell lines (e.g., LNCaP and 22RV1) .
  • Antitumor Activity :
    • The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance its antitumor efficacy.
    • Preliminary results indicate promising IC50 values in the low micromolar range against specific cancer types, suggesting a potential role as an anticancer agent .
  • Antiviral Potential :
    • Emerging research has highlighted the potential antiviral properties of pyrazole derivatives, including this compound. While specific data on this compound's antiviral activity is limited, related compounds have shown efficacy against viral targets, indicating a possible avenue for future research .

Case Study 1: Androgen Receptor Antagonism

A study focused on a series of pyrazol-1-yl-propanamides demonstrated that modifications at specific positions on the pyrazole ring could enhance AR antagonism. For instance, compounds bearing electron-withdrawing groups showed increased binding affinity and transactivation inhibition compared to those with electron-donating groups .

Compound IDK_i (DHT = 1 nM)IC50 (μM)AR Degradation (%)
16a (4-H)7.3981.4420
10 (4-F)>100.199100
16b (3-F)0.8210.22082

This table illustrates the varying degrees of activity among different derivatives, highlighting the importance of structural modifications in enhancing biological efficacy.

Case Study 2: Cytotoxicity Assessment

A separate investigation assessed the cytotoxic effects of related pyrazole compounds against several cancer cell lines, revealing that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin . The presence of specific substituents on the pyrazole ring was correlated with increased growth inhibition.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Amino-1H-pyrazol-1-yl)-N-(sec-butyl)propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling pyrazole derivatives with sec-butylamine precursors. Key steps include:

  • Amide Bond Formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the pyrazole moiety to the propanamide backbone .
  • Amino Group Protection : Protect the 4-amino group on pyrazole during synthesis using Boc or Fmoc groups to prevent side reactions .
  • Optimization via DOE : Apply Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions using response surface methodology .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry, particularly the sec-butyl group and pyrazole ring connectivity .
  • LC-MS : Confirm molecular weight and detect impurities via high-resolution mass spectrometry, ensuring a purity threshold >95% .
  • HPLC with UV Detection : Employ reverse-phase chromatography (C18 column, acetonitrile/water gradient) to quantify residual solvents or unreacted intermediates .

Advanced Research Questions

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (konk_{on}, koffk_{off}) and affinity (KDK_D) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding contributions .
  • Molecular Dynamics Simulations : Model ligand-target interactions using software like GROMACS or AMBER to predict binding modes and guide mutagenesis studies .

Q. How can researchers resolve contradictions in activity data between this compound and its structural analogs?

  • Methodological Answer :

  • Comparative SAR Analysis : Systematically compare substituent effects (e.g., amino vs. chloro groups on pyrazole) using activity cliffs and 3D-QSAR models to identify critical pharmacophores .
  • Meta-Analysis of Published Data : Apply statistical tools (e.g., funnel plots) to detect biases in reported IC50_{50} values and reconcile discrepancies .
  • Replicate Key Experiments : Standardize assay conditions (e.g., cell lines, incubation time) across labs to minimize variability .

Q. What computational methods are suitable for predicting the compound’s reactivity or degradation pathways?

  • Methodological Answer :

  • Quantum Mechanical Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
  • Reaction Pathway Modeling : Employ density functional theory (DFT) to simulate hydrolysis or oxidation pathways under varying pH and temperature conditions .
  • Machine Learning : Train models on existing pyrazole degradation data to forecast stability under storage or physiological conditions .

Q. Methodological Considerations for Experimental Design

Q. How can researchers design assays to evaluate the compound’s selectivity across related targets?

  • Methodological Answer :

  • Panel Screening : Test the compound against a panel of structurally similar receptors/enzymes (e.g., kinase families) to identify off-target effects .
  • Counter-Screening Assays : Include negative controls (e.g., knockout cell lines) to rule out nonspecific binding .
  • Chemoproteomics : Use activity-based protein profiling (ABPP) to map interactions across the proteome .

Q. What experimental frameworks are recommended for analyzing the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • In Vitro ADME Assays :
  • Microsomal Stability : Incubate with liver microsomes to estimate metabolic half-life (t1/2t_{1/2}) .
  • Caco-2 Permeability : Assess intestinal absorption potential via monolayer transport assays .
  • In Vivo PK Studies : Use LC-MS/MS to measure plasma concentration-time profiles in rodent models and calculate AUC, CmaxC_{\text{max}}, and clearance .

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-(4-aminopyrazol-1-yl)-N-butan-2-ylpropanamide

InChI

InChI=1S/C10H18N4O/c1-4-7(2)13-10(15)8(3)14-6-9(11)5-12-14/h5-8H,4,11H2,1-3H3,(H,13,15)

InChI Key

TVQVUUTWNZLDJH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C(C)N1C=C(C=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.